molecular formula C19H20N2O3 B11126164 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide

3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide

Cat. No.: B11126164
M. Wt: 324.4 g/mol
InChI Key: VIOYCVITTBRDIP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide (Compound ID: Y041-8857) is a synthetic amide derivative characterized by a 3,4-dimethoxyphenyl group linked via a propanamide chain to an indole moiety at the 4-position. Key physicochemical properties include:

  • Molecular Formula: C₁₉H₂₀N₂O₃
  • Molecular Weight: 324.38 g/mol
  • logP: 2.52 (moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors: 2/4
  • Polar Surface Area: 47.46 Ų (suggesting moderate solubility) .

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide

InChI

InChI=1S/C19H20N2O3/c1-23-17-8-6-13(12-18(17)24-2)7-9-19(22)21-16-5-3-4-15-14(16)10-11-20-15/h3-6,8,10-12,20H,7,9H2,1-2H3,(H,21,22)

InChI Key

VIOYCVITTBRDIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CN3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzoyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amidation reaction. This can be achieved by reacting the intermediate product with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings, using reagents such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, while the dimethoxyphenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Structural Differences Reference
3-(3,4-Dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide C₁₉H₂₀N₂O₃ 324.38 2.52 Reference compound; indol-4-yl, 3,4-dimethoxyphenyl
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide C₂₅H₂₂FN₃O 407.47 ~3.2* Indol-3-yl, fluoro-biphenyl substituent
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 2.1 Benzamide backbone, 3,4-dimethoxyphenethylamine
3-(3,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (193) C₂₆H₂₅FN₄O₃S 492.57 ~3.8* Pyridine-imidazole substituent, methylthio group
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide (Brufalgin) C₂₃H₃₁NO₃ 369.51 ~3.5* Isobutylphenyl substituent

*Estimated based on structural features.

Key Observations:
  • Lipophilicity : The main compound (logP 2.52) is less lipophilic than analogues with fluorinated or bulky aryl groups (e.g., Compound 193: logP ~3.8). The 3,4-dimethoxyphenyl group contributes to moderate polarity, whereas substituents like methylthio (Compound 193) or isobutylphenyl (Brufalgin) increase hydrophobicity.
  • Molecular Weight : Larger analogues (e.g., Compound 193 at 492.57 g/mol) may face reduced bioavailability compared to the main compound (324.38 g/mol) .
  • Indole Position : The indol-4-yl group in the main compound contrasts with indol-3-yl in ’s analogue, which could alter receptor binding kinetics .

Structure-Activity Relationships (SAR)

  • Methoxy Groups : The 3,4-dimethoxy motif balances solubility and membrane permeability. Trimethoxy variants (Compound 194) may improve target affinity but reduce bioavailability .
  • Aromatic Fluorination : Fluorine in ’s compound enhances metabolic stability and lipophilicity, a common strategy in drug design .
  • Heterocyclic vs. Indole Scaffolds : Pyridine-imidazole systems (Compound 193) offer rigid, planar structures for kinase inhibition, whereas indole provides flexibility for neurotargets .

Biological Activity

3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula for 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, with a molecular weight of approximately 324.4 g/mol. The compound features an indole moiety, a propanamide backbone, and a dimethoxyphenyl group, which are critical for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide may possess anticancer effects. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
  • Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors, potentially modulating signaling pathways that lead to altered cellular functions.

Case Studies

  • Antitumor Activity : In vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines. For instance, it showed an IC50 value indicative of potent antiproliferative effects in MCF-7 breast cancer cells (exact values to be referenced from specific studies).
  • Molecular Docking Studies : Molecular docking studies have revealed that 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide binds effectively to targets involved in drug resistance mechanisms, such as P-glycoprotein (P-gp). This binding suggests a potential role in overcoming multidrug resistance in cancer therapy .

Synthesis

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide typically involves several key steps:

  • Formation of the Indole Moiety : The indole ring can be synthesized through the Fischer indole synthesis.
  • Introduction of the Dimethoxyphenyl Group : This is achieved via a Friedel-Crafts alkylation reaction.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
N,N-Dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine N-OxideContains triazole and indole moietyAntimigraine agent
2-(4-Methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamideSimilar amide structurePotential anti-inflammatory properties
5-(Pyridazinyl)-triazolesRelated triazole structuresInvestigated for anti-cancer activities

These comparisons highlight how the unique combination of structural features in 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide may confer distinct therapeutic benefits not fully realized by other compounds.

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